![molecular formula C19H23NO4 B250394 N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of ML188 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cellular processes such as cell proliferation and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation, promote neuronal survival, and improve mitochondrial function. These effects make it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML188 for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that its effects may be cell-type specific, and further studies are needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on ML188, including:
1. Further studies on its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective CK2 inhibitors based on the structure of ML188.
3. Investigation of the potential use of ML188 in combination with other drugs for the treatment of Parkinson's disease.
4. Studies on the long-term safety and efficacy of ML188 in animal models and clinical trials.
In conclusion, ML188 is a promising small molecule drug with potential therapeutic applications in various diseases, particularly Parkinson's disease. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cellular processes, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of ML188 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)-3-nitroaniline to form the desired product, which is subsequently reduced to the amine using palladium on carbon.
Wissenschaftliche Forschungsanwendungen
ML188 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a potential treatment for Parkinson's disease. Studies have shown that ML188 can protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease.
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-11-23-17-9-7-15(8-10-17)19(21)20-16-5-4-6-18(14-16)24-13-12-22-2/h4-10,14H,3,11-13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BJWIDWSZPLQOLV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


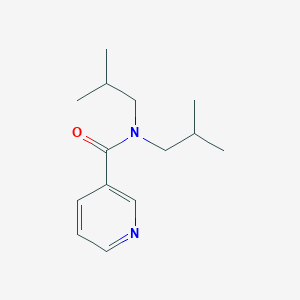
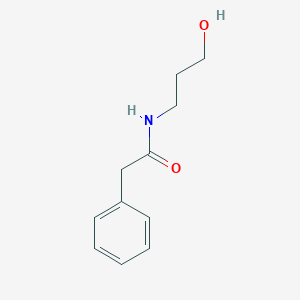
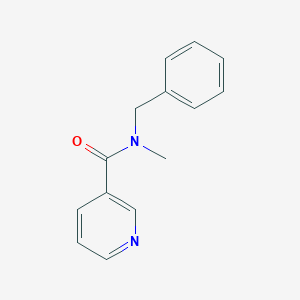
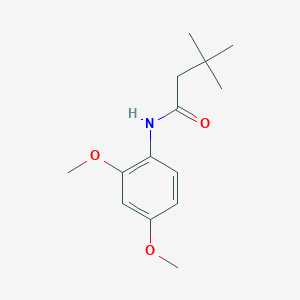
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
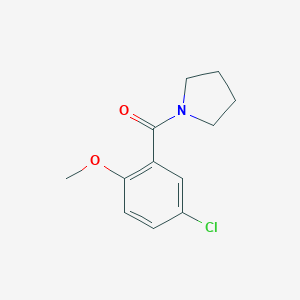
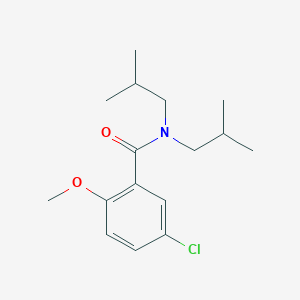
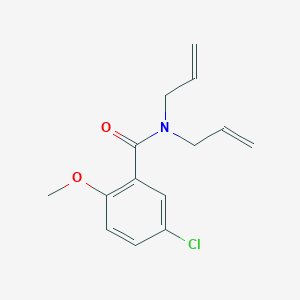
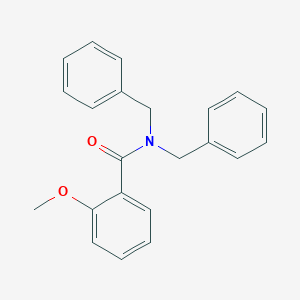
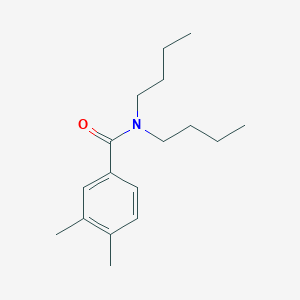
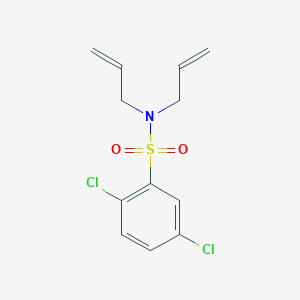
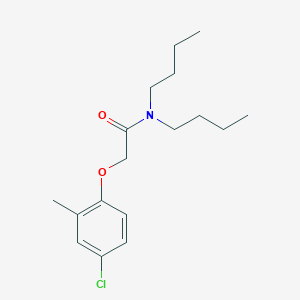
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
